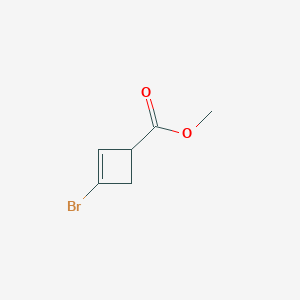

Methyl 3-bromocyclobut-2-ene-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromocyclobut-2-ene-1-carboxylate is a chemical compound that belongs to the class of cyclobutene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

Synthesis and Reaction Mechanisms

Methyl 3-bromocyclobut-2-ene-1-carboxylate serves as a precursor in the synthesis of small-ring compounds. It is derived from the cycloaddition products of allene with acrylonitrile and vinyl benzoate, further highlighting its role in solvolysis rate studies of analogous bromides, demonstrating the compound's relevance in understanding reaction kinetics and mechanisms (E. F. Kiefer & J. Roberts, 1962).

A study on ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate highlights the compound's structural characteristics determined by X-ray crystallography, providing insights into its potential applications in the design of complex organic molecules (N. F. Kirillov, E. A. Nikiforova, & M. V. Dmitriev, 2015).

Research into the non-perfect synchronisation of β-scission with product stabilisation in radical ring-opening reactions elucidates the behavior of cyclobut-2-enylmethyl bromide during reduction, leading to various diene products. This study provides valuable information on the radical transformations of methyl 3-bromocyclobut-2-ene-1-carboxylate derivatives (J. Walton, 1989).

Advanced Organic Synthesis

The compound's utility is further demonstrated in the synthesis of 14-Aryl-13-oxadispiro[3.1.5.3]tetradecane-5,12-diones via the Reformatsky reaction, showcasing its versatility in forming complex, ring-containing structures that are of significant interest in the development of new materials and pharmaceuticals (V. V. Shchepin, N. F. Kirillov, V. S. Melekhin, & M. I. Vakhrin, 2006).

Another study explores the competition between ester and formyl groups for control of torquoselectivity in cyclobutene electrocyclic reactions. This research into methyl 3-formylcyclobutene-3-carboxylate thermolysis to yield methyl (2H)-pyrane-5-carboxylate confirms theoretical predictions and sheds light on the intricate dynamics of molecular transformations (S. Niwayama & K. Houk, 1992).

properties

IUPAC Name |

methyl 3-bromocyclobut-2-ene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO2/c1-9-6(8)4-2-5(7)3-4/h2,4H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGLXHFTZDQVKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromocyclobut-2-ene-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Methyl-1,2,5-oxadiazol-3-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3-amine](/img/structure/B2919656.png)

![2-[[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]methyl-prop-2-ynylamino]acetic acid](/img/structure/B2919657.png)

![methyl 2-[3-hydroxy-6-oxo-1(6H)-pyridazinyl]-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B2919662.png)

![N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine](/img/structure/B2919668.png)

![6-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-ethylnicotinamide](/img/structure/B2919671.png)

![N-[3-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2919673.png)